molecular formula C25H21ClN2O5S B2976385 methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate CAS No. 1005070-75-6

methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2976385
CAS No.: 1005070-75-6
M. Wt: 496.96
InChI Key: QRLPNUQHXAAXTP-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole ring system, a thiophene ring, and various substituents

Preparation Methods

The synthesis of methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-d][1,2]oxazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The thiophene ring is then introduced through a series of substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolo[3,4-d][1,2]oxazole ring can be reduced to alcohols.

    Substitution: Halogenation or alkylation reactions can occur at the thiophene ring or the phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2]oxazole ring system may interact with active sites of enzymes, inhibiting their activity. The thiophene ring and other substituents can enhance binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d][1,2]oxazole derivatives and thiophene-containing molecules. Compared to these, methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Similar compounds include:

  • Pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents.
  • Thiophene derivatives with various functional groups.

This compound’s uniqueness lies in its potential for diverse applications and its complex structure, which allows for multiple points of chemical modification and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-13-14(2)34-24(18(13)25(31)32-3)27-22(29)19-20(15-7-5-4-6-8-15)28(33-21(19)23(27)30)17-11-9-16(26)10-12-17/h4-12,19-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLPNUQHXAAXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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